

Validated HPLC Methods for Closantel Analysis in Ovine Plasma: A Comparative Guide

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Compound of Interest

Compound Name: *Closantel sodium dihydrate*

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This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of closantel in ovine plasma. The data presented is compiled from various studies to assist in the selection and implementation of a suitable analytical method.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method for closantel analysis is critical for pharmacokinetic studies, residue monitoring, and drug development. The following table summarizes the performance characteristics of different validated methods, offering a clear comparison of their key validation parameters.

Parameter	Method 1 (HPLC-UV)	Method 2 (HPLC-Fluorescence)	Method 3 (HPLC-MS/MS)
Linearity Range	50 - 150 µg/mL	10 - 5000 µg/L[1]	2.6 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.999	0.9999[1]	≥ 0.999[1]
Limit of Detection (LOD)	Not Reported	3 µg/L[1]	2.6 ng/mL[1][2]
Limit of Quantification (LOQ)	Not Reported	10 µg/L[1]	1.35 µg/mL (for each enantiomer)[3]
Accuracy (%) Recovery	99.35% - 99.86%	70% - 110%	97.4% - 102.0%[3]
Precision (% RSD)	< 2.0% (Intra- and Inter-day)	Intra-day: 3.35% - 7.66%, Inter-day: 4.04% - 8.67%[1]	≤ 4.5%[3]
Extraction Method	Liquid-Liquid Extraction	Solid-Phase Extraction[1][4]	Liquid-Liquid Extraction[2]
Mean Recovery	80.59%[5][6]	Not explicitly stated for plasma	97.4% to 102.0%[3]

Detailed Experimental Protocol: A Representative HPLC-UV Method

This section details a common experimental protocol for the analysis of closantel in ovine plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of ovine plasma in a centrifuge tube, add 2 mL of a mixture of acetonitrile and chloroform.
- Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

- Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer.
- Carefully transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 μ L of the mobile phase.
- Filter the reconstituted sample through a 0.45 μ m syringe filter before injection into the HPLC system.

2. Chromatographic Conditions

- HPLC System: An Agilent Technologies 1200 HPLC model with a photo diode array detector can be used.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile, distilled water, and methanol. A common mobile phase composition is acetonitrile and water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 using phosphoric acid.[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 20 μ L.
- Detection Wavelength: 254 nm.
- Column Temperature: 30°C.

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity.

- Linearity: Prepare calibration standards of closantel in blank ovine plasma over a specified concentration range (e.g., 50-150 μ g/mL). Plot the peak area against the concentration and determine the correlation coefficient.

- Accuracy: Analyze samples with known concentrations of closantel (spiked samples) at different levels (low, medium, high) and calculate the percentage recovery.
- Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of spiked samples on the same day and on different days, respectively. Express the results as the relative standard deviation (%RSD).
- Specificity: Assess the ability of the method to differentiate and quantify closantel in the presence of endogenous plasma components. This can be done by comparing the chromatograms of blank plasma, spiked plasma, and a standard solution of closantel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an HPLC method for closantel analysis in ovine plasma.

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Caption: Workflow for HPLC Method Validation.

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